molecular formula C17H17N3O B7509996 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide

Cat. No. B7509996
M. Wt: 279.34 g/mol
InChI Key: HYIMIZVCWYNFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide, also known as DIPA, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of indole-based molecules, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide is not fully understood, but it has been shown to act as a potent inhibitor of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide has been shown to possess anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of new anti-cancer drugs with fewer side effects. However, one of the limitations of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide. One of the most promising directions is the development of new anti-cancer drugs based on the structure of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide. Researchers can also explore the potential of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide in other scientific research areas, such as neurodegenerative diseases and inflammation. Additionally, studies can be conducted to improve the solubility of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide in aqueous solutions, which can enhance its potential for in vivo applications.
Conclusion
In conclusion, 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide is a promising synthetic compound that has been widely studied for its potential use in scientific research. Its anti-cancer activity, anti-inflammatory and anti-oxidant properties, and ability to improve cognitive function make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential in other scientific research areas.

Synthesis Methods

The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide involves the reaction of 2,5-dimethylindole with pyridine-4-carboxylic acid, followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained after purification by column chromatography. This method has been reported to yield 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide in good to excellent yields and with high purity.

Scientific Research Applications

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide has been studied for its potential use in various scientific research applications. One of the most promising applications of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide is in the field of cancer research. Studies have shown that 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-3-4-16-15(9-11)14(12(2)19-16)10-17(21)20-13-5-7-18-8-6-13/h3-9,19H,10H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIMIZVCWYNFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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